molecular formula C10H8F6OS B12620102 Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy- CAS No. 921603-75-0

Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-

Cat. No.: B12620102
CAS No.: 921603-75-0
M. Wt: 290.23 g/mol
InChI Key: FECONAMYBANBNR-UHFFFAOYSA-N
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Description

Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy-: is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methoxy group and a hexafluoropropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy- typically involves the following steps:

    Formation of the Hexafluoropropylthio Group: This can be achieved by reacting hexafluoropropyl iodide with thiourea to form the corresponding thiol.

    Substitution Reaction: The thiol is then reacted with 2-methoxybenzene (anisole) in the presence of a base such as sodium hydride to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzene ring or the sulfur atom, leading to various reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzene derivatives and thiols.

    Substitution: Various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its electron-donating methoxy group and electron-withdrawing hexafluoropropylthio group.

    Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine

    Drug Development:

    Biological Studies: Used in studies to understand the interactions of aromatic compounds with biological systems.

Industry

    Material Science: Applications in the development of new materials with specific electronic or optical properties.

    Chemical Manufacturing: Used as a precursor in the manufacturing of various chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-[(1,1,2,3,3,3-hexafluoropropyl)thio]-2-methoxy- involves its interaction with molecular targets through its aromatic ring and functional groups. The methoxy group can donate electrons, while the hexafluoropropylthio group can withdraw electrons, creating a unique electronic environment that can interact with various biological and chemical targets.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-methoxy-2-(trifluoromethylthio)-: Similar structure but with a trifluoromethylthio group instead of hexafluoropropylthio.

    Benzene, 1-[(1,1,2,2-tetrafluoroethyl)thio]-2-methoxy-: Similar structure but with a tetrafluoroethylthio group.

Uniqueness

    Electronic Properties: The hexafluoropropylthio group provides a stronger electron-withdrawing effect compared to trifluoromethylthio or tetrafluoroethylthio groups.

    Reactivity: The unique combination of electron-donating and electron-withdrawing groups makes it more versatile in chemical reactions.

Properties

CAS No.

921603-75-0

Molecular Formula

C10H8F6OS

Molecular Weight

290.23 g/mol

IUPAC Name

1-(1,1,2,3,3,3-hexafluoropropylsulfanyl)-2-methoxybenzene

InChI

InChI=1S/C10H8F6OS/c1-17-6-4-2-3-5-7(6)18-10(15,16)8(11)9(12,13)14/h2-5,8H,1H3

InChI Key

FECONAMYBANBNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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